Tris(3-ethoxyphenyl)bismuthane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi, also known by its IUPAC name tris (3-ethoxyphenyl)bismuthane, is a chemical compound with the molecular formula C24H27BiO3 and a molecular weight of 572.40 g/mol . This compound is primarily used in research and experimental applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi involves the reaction of ethoxyphenyl derivatives with bismuth compounds under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi is unique due to its specific structure and chemical properties. Similar compounds include:
Tris (3-ethoxyphenyl)bismuthine: A closely related compound with similar chemical properties.
Tris (4-ethoxyphenyl)bismuthine: Another similar compound with slight variations in the position of the ethoxy groups.
Tris (2-ethoxyphenyl)bismuthine: A compound with the ethoxy groups in a different position, leading to different chemical behavior
Eigenschaften
CAS-Nummer |
205067-46-5 |
---|---|
Molekularformel |
C24H27BiO3 |
Molekulargewicht |
572.4 g/mol |
IUPAC-Name |
tris(3-ethoxyphenyl)bismuthane |
InChI |
InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*3-4,6-7H,2H2,1H3; |
InChI-Schlüssel |
UUGNETVFBURQHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC=C1)[Bi](C2=CC=CC(=C2)OCC)C3=CC=CC(=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.